molecular formula C7H10N2 B14016388 N-ethyl-1-(1H-pyrrol-2-yl)methanimine CAS No. 15191-66-9

N-ethyl-1-(1H-pyrrol-2-yl)methanimine

Cat. No.: B14016388
CAS No.: 15191-66-9
M. Wt: 122.17 g/mol
InChI Key: XIEFLMRAESTBGY-UHFFFAOYSA-N
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Description

N-ethyl-1-(1H-pyrrol-2-yl)methanimine is a chemical compound of interest in organic synthesis and materials research. This molecule features a pyrrole ring, a privileged scaffold in medicinal chemistry, linked through an imine bond (C=N) to an ethylamine group. The imine functional group, also known as a Schiff base, is a versatile intermediate for constructing nitrogen-containing heterocycles and complex ligands. Research Applications: While the specific applications of this compound are not detailed in the literature, its structural analogs are widely used in research. Pyrrole-imine derivatives are frequently employed as key precursors in synthesizing various heterocyclic compounds, including carbothioamides with potential biological activity . Furthermore, structurally similar pyrrole-imines are valuable chelating ligands in coordination chemistry. They can form stable complexes with various metal ions (e.g., Ni(II), Cu(II)), which are studied for their photophysical properties and potential applications in optoelectronics or as catalysts . The reactivity of the imine bond allows for further functionalization or reduction to the corresponding amine, making it a useful synthetic building block for developing novel molecules. Product Information: This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

15191-66-9

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

N-ethyl-1-(1H-pyrrol-2-yl)methanimine

InChI

InChI=1S/C7H10N2/c1-2-8-6-7-4-3-5-9-7/h3-6,9H,2H2,1H3

InChI Key

XIEFLMRAESTBGY-UHFFFAOYSA-N

Canonical SMILES

CCN=CC1=CC=CN1

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of this compound generally follows the classical imine formation method, which involves the condensation of 1H-pyrrole-2-carbaldehyde with ethylamine under mild acidic conditions to facilitate the removal of water and drive the equilibrium toward imine formation.

Detailed Synthetic Procedure

  • Starting Materials :

    • 1H-pyrrole-2-carbaldehyde (aldehyde component)
    • Ethylamine (primary amine component)
  • Reaction Conditions :

    • Solvent: Methanol or dichloromethane (anhydrous conditions preferred)
    • Catalyst: Acetic acid or other mild acid catalysts to promote imine formation
    • Temperature: Room temperature to mild reflux (20–60 °C)
    • Time: 4 to 8 hours, depending on reaction scale and conditions
    • Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation
  • Procedure :

    • Dissolve 1 equivalent of 1H-pyrrole-2-carbaldehyde and 1 equivalent of ethylamine in methanol or anhydrous dichloromethane.
    • Add 2-3 drops of acetic acid as a catalyst.
    • Stir the reaction mixture at room temperature or reflux gently for 4–8 hours.
    • Monitor the reaction progress by thin layer chromatography (TLC) or NMR spectroscopy.
    • Upon completion, remove solvent under reduced pressure.
    • Purify the crude product by recrystallization from methanol or by column chromatography using silica gel and appropriate eluents (e.g., hexane/ethyl acetate mixtures).

This method yields the imine product as a yellowish solid in good yield, typically above 70% under optimized conditions.

Alternative Reductive Amination Approach

An alternative preparation involves a two-step reductive amination:

  • Step 1: Formation of the imine intermediate by reacting 1H-pyrrole-2-carbaldehyde with ethylamine in anhydrous solvent (e.g., dichloroethane) at room temperature for 4 hours.
  • Step 2: Reduction of the imine using sodium triacetoxyborohydride (NaBH(OAc)3) or sodium borohydride (NaBH4) in ethanol or dichloromethane to yield the corresponding secondary amine.

This indirect method avoids dialkylation side reactions and improves product purity. However, for the target imine compound (this compound), the imine form is the desired product, so the reductive step is omitted or carefully controlled.

Catalytic and Solvent Effects

  • Acetic acid is commonly used as a catalyst to enhance imine formation by protonating the carbonyl oxygen, increasing electrophilicity.
  • Methanol and ethanol are preferred solvents due to their ability to dissolve both reactants and facilitate water removal.
  • Refluxing in methanol for 6–8 hours has been shown to improve yields in related pyrrole-imine syntheses.

Reaction Monitoring and Characterization

Comparative Data Table of Preparation Methods

Preparation Method Reaction Conditions Catalyst Solvent Reaction Time Yield (%) Notes
Direct Condensation RT to reflux (20–60 °C) Acetic acid (cat.) Methanol, MeOH 6–8 hours 70–85 Simple, good yield, requires water removal
Reductive Amination (two-step) RT Acetic acid (cat.) DCE, EtOH 4 + 4 hours 60–75 Avoids dialkylation, yields secondary amine
Solvent-free / Phase Transfer Elevated temp, 200 °C (harsh) None or base None or DMF Several days 40–50 Harsh, for alkylation on pyrrole nitrogen

Research Discoveries and Notes

  • The direct condensation method is widely applied for synthesizing pyrrole-based imines due to its simplicity and efficiency.
  • Reductive amination methods are useful when secondary amines are targeted or to prevent dialkylation side products, as reported in related pyrrole imine syntheses.
  • Stability studies indicate that imines are prone to hydrolysis and polymerization in solution over time, necessitating dry storage and prompt use.
  • Catalysts such as acetic acid significantly improve reaction rates and yields by facilitating imine formation.
  • Purification by recrystallization or chromatography is essential to obtain analytically pure compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(1H-pyrrol-2-yl)methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The ethyl group or the pyrrole ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-1-(1H-pyrrol-2-yl)methanone, while reduction can produce N-ethyl-1-(1H-pyrrol-2-yl)methanamine.

Scientific Research Applications

N-ethyl-1-(1H-pyrrol-2-yl)methanimine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-ethyl-1-(1H-pyrrol-2-yl)methanimine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, influencing their activity. Additionally, the pyrrole ring may participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Key Observations :

  • Electronic Effects : Ethyl groups (electron-donating) may increase the electron density at the imine nitrogen, enhancing nucleophilicity but reducing stability compared to phenyl-substituted analogs (electron-withdrawing) .
  • Steric Effects : Bulky substituents like 2-methylallyl () hinder molecular packing, resulting in oils rather than crystalline solids.
  • Biological Activity : Phenyl-substituted analogs (e.g., IIIC) exhibit antimicrobial properties, suggesting that the ethyl variant may require derivatization for similar applications .

Spectroscopic and Crystallographic Insights

  • NMR Data : For (E)-1-phenyl-N-(1H-pyrrol-2-yl)methanimine, aromatic protons resonate at δ 6.88–6.75 ppm, while imine protons appear at δ 8.75 ppm . Ethyl substituents would likely shift these signals upfield due to reduced conjugation.
  • Crystallography : Halogen-substituted methanimines () exhibit triclinic packing (space group P-1) with dihedral angles ~56° between aromatic planes. Ethyl analogs may adopt similar conformations but with weaker C–H⋯N hydrogen bonds due to reduced polarity .

Stability and Reactivity

  • Hydrolytic Stability : Imines with electron-donating groups (e.g., ethyl) are more prone to hydrolysis than phenyl-substituted derivatives. This limits their utility in aqueous environments unless stabilized via coordination .
  • Synthetic Yield: Phenyl analogs synthesized in ethanol/acetic acid achieve yields >75%, while ethyl derivatives may require optimized conditions due to volatility of ethylamine .

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